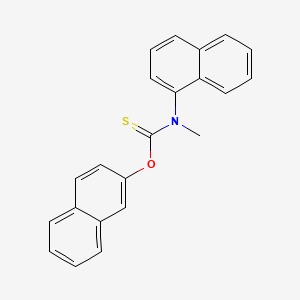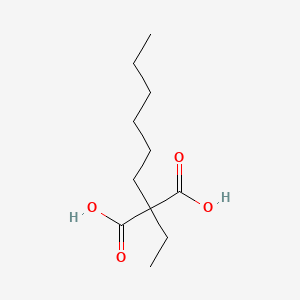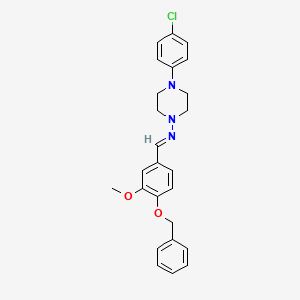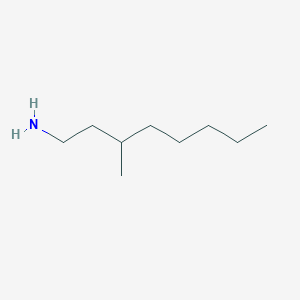
3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol: is a chemical compound with the molecular formula C11H12Cl3NO2 and a molecular weight of 296.577 g/mol . It is characterized by the presence of three chlorine atoms, a morpholine ring, and a phenol group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective chlorination and subsequent substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using chlorine gas and phenol derivatives.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones and other oxidized phenolic compounds.
Reduction: Formation of less chlorinated phenolic derivatives.
Substitution: Formation of substituted phenolic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol is used as a reagent in organic synthesis for the preparation of various chlorinated phenolic compounds. It serves as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of chlorinated phenols on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pesticides and disinfectants .
Mécanisme D'action
The mechanism of action of 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. The presence of chlorine atoms enhances its reactivity and allows it to form covalent bonds with target molecules, leading to the inhibition of their function .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3,4,6-Trichloro-2-methyl-aniline
- Benzenamine, 3,4,6-trichloro-2-methyl
- 3,4,6-Trichlor-2-morpholinomethyl-phenol
- 3,4,6-Trichlor-2-methylanilin
Comparison: 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to other chlorinated phenols, this compound exhibits enhanced reactivity and potential for diverse applications in research and industry .
Propriétés
| 34646-64-5 | |
Formule moléculaire |
C11H12Cl3NO2 |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
3,4,6-trichloro-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H12Cl3NO2/c12-8-5-9(13)11(16)7(10(8)14)6-15-1-3-17-4-2-15/h5,16H,1-4,6H2 |
Clé InChI |
VEFSPVXJOXOAAZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)


![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12002137.png)



![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)



